

Ivabradine impurity 7-d6 certificate of analysis

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Compound of Interest

Compound Name: Ivabradine impurity 7-d6

Cat. No.: B12414193

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Technical Guide: Ivabradine Impurity 7-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. It selectively inhibits the I_f current in the sinoatrial node, a key mechanism in regulating heart rate.[1][2][3] The development and quality control of Ivabradine require a thorough understanding of its impurity profile. **Ivabradine Impurity 7-d6** is a deuterium-labeled analog of Ivabradine Impurity 7.[4][5] It serves as a crucial internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantification of Ivabradine in biological samples through techniques like mass spectrometry and liquid chromatography.[6] This guide provides a comprehensive overview of the technical data and analytical methodologies associated with **Ivabradine Impurity 7-d6**.

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for **Ivabradine Impurity 7-d6** provides critical information regarding its identity, purity, and quality. While a specific batch CoA is not publicly available, this section outlines the typical data presented in such a document.

Table 1: General Information

Parameter	Specification
Product Name	Ivabradine Impurity 7-d6
IUPAC Name	3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6
Molecular Formula	C ₂₇ H ₂₈ D ₆ N ₂ O ₆
Molecular Weight	488.62 g/mol
CAS Number	Not Available
Appearance	White to off-white solid

Table 2: Quality Control Data

Test	Method	Specification
Purity (by HPLC)	High-Performance Liquid Chromatography	≥ 98%
Identity	¹ H NMR, Mass Spectrometry	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation
Residual Solvents	Gas Chromatography	Meets ICH Q3C limits
Water Content	Karl Fischer Titration	≤ 0.5%

Experimental Protocols

The primary application of **Ivabradine Impurity 7-d6** is as an internal standard for the bioanalytical determination of Ivabradine. Below is a detailed experimental protocol for the quantification of Ivabradine in human plasma using LC-MS/MS.

Quantification of Ivabradine in Human Plasma by LC-MS/MS

This method is designed for the sensitive and selective quantification of Ivabradine in human plasma, a critical aspect of pharmacokinetic studies.

2.1.1. Materials and Reagents

- Ivabradine reference standard
- **Ivabradine Impurity 7-d6** (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Human plasma (with anticoagulant)
- Purified water

2.1.2. Sample Preparation

- Thaw human plasma samples at room temperature.
- Spike 100 μ L of plasma with 10 μ L of **Ivabradine Impurity 7-d6** internal standard solution (concentration to be optimized based on expected analyte levels).
- Vortex the samples for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.3. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation (e.g., start with 5% B, ramp to 95% B)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

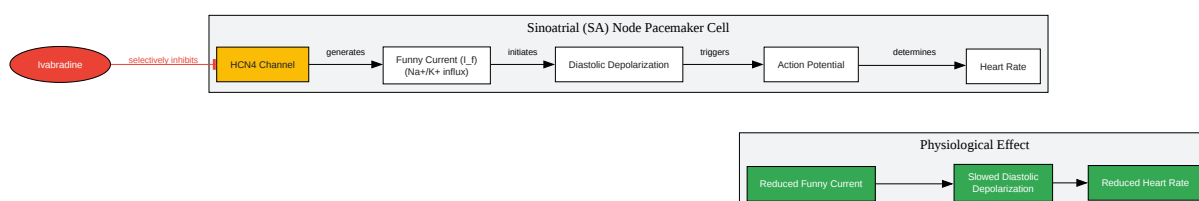
2.1.4. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Ivabradine)	To be determined empirically (e.g., precursor ion -> product ion)
MRM Transition (Ivabradine Impurity 7-d6)	To be determined empirically (e.g., precursor ion -> product ion)
Ion Source Temperature	500°C
Collision Gas	Argon

Visualizations

Signaling Pathway of Ivabradine

The therapeutic effect of Ivabradine is achieved through its interaction with the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in the sinoatrial node of the heart.

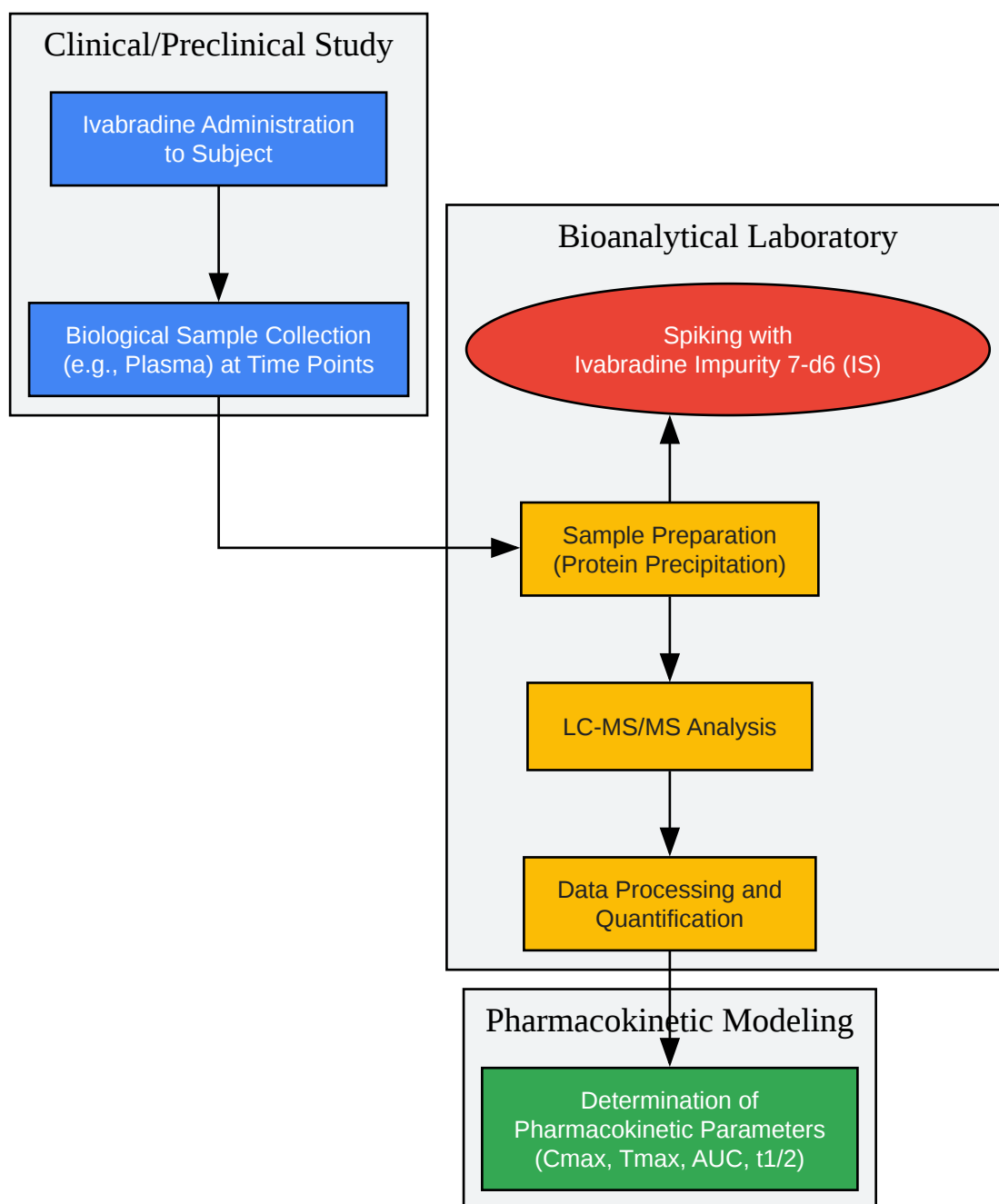


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Caption: Mechanism of action of Ivabradine on the sinoatrial node.

Experimental Workflow for Pharmacokinetic Analysis

The use of **Ivabradine Impurity 7-d6** as an internal standard is a critical step in the workflow for determining the pharmacokinetic profile of Ivabradine.



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Caption: Workflow for a pharmacokinetic study of Ivabradine.

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